molecular formula C9H9FO3S B1305474 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone CAS No. 82652-12-8

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone

Cat. No.: B1305474
CAS No.: 82652-12-8
M. Wt: 216.23 g/mol
InChI Key: VSVWRPDWOFICOX-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone is a fluorinated aromatic ketone featuring a methylsulfonyl group at the β-position of the ethanone backbone. The 3-fluorophenyl substituent introduces electron-withdrawing effects, while the methylsulfonyl group enhances polarity and metabolic stability.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWRPDWOFICOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379185
Record name 1-(3-Fluorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82652-12-8
Record name 1-(3-Fluorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions.

    Procedure: The 3-fluorobenzaldehyde is first converted to 3-fluorophenyl ethanone through a Friedel-Crafts acylation reaction. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

  • 1-(3-Fluorophenyl)-2-morpholino-2-thioxoethanone (Compound 21): This analogue replaces the methylsulfonyl group with a morpholino-thioxo moiety. Synthesized from 2-bromo-1-(3-fluorophenyl)ethanone, it achieved a 23% yield after recrystallization . The lower yield compared to its 2-fluorophenyl counterpart (Compound 20, 39% yield) highlights the sensitivity of substitution patterns: the 3-fluorine position may introduce steric hindrance or electronic effects that reduce reaction efficiency.
  • 2-Bromo-1-[4-(methylsulfonyl)phenyl]-2-phenylethanone (Compound 33k): Here, the methylsulfonyl group is on the phenyl ring rather than the ethanone chain. This structural variation likely alters electronic distribution, reducing the electron-withdrawing effect on the ketone compared to 1-(3-fluorophenyl)-2-(methylsulfonyl)ethanone. Such differences could influence reactivity in further substitutions .

Structural and Physical Properties

  • NMR Shifts and Isomerization: Substituents near the carbonyl group significantly affect NMR chemical shifts. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits distinct shifts for protons near the carbonyl, influenced by electron-withdrawing groups.
  • Solubility and Stability: The methylsulfonyl group improves aqueous solubility compared to non-polar substituents (e.g., methyl or bromo groups). This property is critical for compounds like 1-(4-(methylsulfonyl)phenyl)-2-phenylethanone (), which may share similar pharmacokinetic profiles with the target compound .

Biological Activity

1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorinated phenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological interactions. The compound has the following chemical formula:

  • Molecular Formula : C9H10FOS
  • Molecular Weight : 201.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methylsulfonyl group enhances solubility and may facilitate binding to protein targets through hydrogen bonding and hydrophobic interactions.

Potential Biological Targets

  • Cyclooxygenase (COX) Inhibition : Similar compounds have shown inhibition of COX-1 and COX-2 enzymes, which are critical in inflammatory processes. For instance, derivatives with similar structures have been reported to exhibit selective COX-2 inhibition, suggesting that this compound may also possess anti-inflammatory properties .
  • Antibacterial Activity : The sulfonyl group is known to enhance antibacterial activities in related compounds. In studies, sulfone derivatives have demonstrated effective inhibition against bacterial strains, indicating that this compound could also exhibit similar properties .

Biological Activity Data

The following table summarizes the biological activities observed in related compounds that may provide insights into the expected activities of this compound.

CompoundActivityIC50 Value (μM)Reference
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleAntibacterial9.89 ± 1.52
3e (related sulfone derivative)COX-2 Inhibition56.43
3f (related sulfone derivative)COX-1 Inhibition57.14

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • COX Inhibition Studies :
    • A series of methylsulfonyl-substituted compounds were evaluated for their ability to inhibit COX enzymes. The introduction of fluorine into the phenyl ring was correlated with increased COX-2 activity, suggesting that similar modifications in this compound could enhance its efficacy as an anti-inflammatory agent .
  • Antibacterial Efficacy :
    • Research on sulfone derivatives indicated promising antibacterial effects against various pathogens, including those causing rice bacterial leaf blight. The compound's structure was linked to its effectiveness, highlighting the potential for this compound in developing new antibacterial therapies .

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